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Compound of Interest

Compound Name: N-Desmethyl Azelastine-d4-1

Cat. No.: B12408178

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-desmethylazelastine, the
principal active metabolite of the second-generation antihistamine, Azelastine.[1] Due to its
isotopic purity and chemical similarity to the endogenous analyte, N-Desmethyl Azelastine-d4
serves as an ideal internal standard for quantitative bioanalytical studies. Its use in liquid
chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and
accurate measurement of Azelastine and its primary metabolite in various biological matrices,
which is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[2][3] This
technical guide provides a comprehensive overview of N-Desmethyl Azelastine-d4, including its
chemical properties, metabolic pathway, and detailed experimental protocols for its application
in bioanalysis.

Chemical and Physical Properties

N-Desmethyl Azelastine-d4 is a stable, isotopically labeled compound that is structurally
identical to N-desmethylazelastine, with the exception of four deuterium atoms replacing
hydrogen atoms on the phthalazinone ring system.[4] This substitution results in a higher
molecular weight, allowing for its differentiation from the unlabeled analyte in mass
spectrometric analysis without significantly altering its chemical and physical properties.
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Table 1: Chemical and Physical Properties of N-Desmethyl Azelastine-d4 and N-Desmethyl

Azelastine

Property N-Desmethyl Azelastine-d4 N-Desmethyl Azelastine
Demethylazelastine-d4, 4-[(4- DAZ, Desmethylazelastine, 4-
Chlorophenyl)methyl]-2- [(4-Chlorophenyl)methyl]-2-

Synonyms ) )
(hexahydro-1H-azepin-4- (hexahydro-1H-azepin-4-
yI)-1(2H)-phthalazinone-d4 y)-1(2H)-phthalazinone

Molecular Formula C21H18D4CIN3O C21H22CINsO

Molecular Weight 371.90 g/mol 367.88 g/mol

Appearance Pale Yellow Solid Pale Yellow Solid

Solubility Soluble in DMSO Soluble in DMSO

Storage Temperature Refrigerator -20°C

Metabolism of Azelastine to N-Desmethyl Azelastine

Azelastine is extensively metabolized in the liver, primarily through oxidative N-demethylation to
form its main active metabolite, N-desmethylazelastine.[1] This metabolic conversion is
catalyzed by the cytochrome P450 enzyme system, with CYP3A4 and CYP2D6 being the
major contributing isoforms, and CYP1A2 playing a minor role.[5] N-desmethylazelastine also
exhibits potent H1-receptor antagonist activity and has a longer terminal half-life than its parent
compound.[1]
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Metabolic pathway of Azelastine to N-Desmethyl Azelastine.

Pharmacokinetics of N-Desmethyl Azelastine

N-desmethylazelastine exhibits distinct pharmacokinetic properties compared to its parent
drug, Azelastine. Notably, it has a longer terminal half-life, approximately 57 hours, compared
to 25 hours for Azelastine, following a single intranasal dose of 0.15% Astepro.[6] The plasma
protein binding of N-desmethylazelastine is also higher, at approximately 97%, compared to
88% for Azelastine.[7]

Table 2: Pharmacokinetic Parameters of Azelastine and N-Desmethyl Azelastine
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Parameter Azelastine

N-Desmethyl Azelastine

Mean Peak Plasma
] 409 pg/mL
Concentration (Cmax)

Not specified in provided

results

Mean Extent of Systemic

i 9312 pg.hr/mL
Exposure (AUCo-inf)

Not specified in provided

results

Median Time to Peak Plasma

Not specified in provided

) 4 hours
Concentration (Tmax) results
Mean Terminal Half-life (t1/2) ~25 hours ~57 hours
Plasma Protein Binding ~88% ~97%

Data is based on a single intranasal administration of 0.15% Astepro.[6][7]

Experimental Protocols

N-Desmethyl Azelastine-d4 is primarily utilized as an internal standard in LC-MS/MS methods

for the quantification of Azelastine and N-desmethylazelastine in biological samples, most

commonly human plasma. The following is a representative experimental protocol synthesized

from published methodologies.[2][3]

Sample Preparation: Liquid-Liquid Extraction

To a 1.0 mL aliquot of human plasma in a polypropylene tube, add 100 pL of the internal

standard working solution (N-Desmethyl Azelastine-d4 in a suitable solvent).

Add 5.0 mL of an extraction solvent mixture, such as n-hexane:2-propanol (97:3, v/v).[3]

Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and agueous

layers.

Carefully transfer the clear upper organic layer to a clean tube.

Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
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e Reconstitute the dried residue in 150 pL of the mobile phase, for example, acetonitrile:(5
mM)-ammonium acetate (1:1, v/v), and vortex for 5 seconds.[3]

o Transfer 100 pL of the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Representative LC-MS/MS Parameters

Parameter Value
LC System Agilent 1200 Series or equivalent
Mass Spectrometer API 5000 or equivalent

YMC Pack Pro C8 (2.0 x 50 mm, 3 um) or

Analytical Column _
equivalent

Acetonitrile : 5 mM Ammonium Acetate (70:30,

Mobile Phase
viv), pH 6.4
Flow Rate 0.25 mL/min
Injection Volume 7.0 uL
lonization Mode Electrospray lonization (ESI), Positive

Azelastine: m/z 382.2 — 112.2N-Desmethyl
Azelastine: m/z 368.2 — 112.2N-Desmethyl
Azelastine-d4 (1S): m/z 372.2 - 112.2
(projected)

MRM Transitions

Probe Temperature 400°C

Note: The MRM transition for N-Desmethyl Azelastine-d4 is projected based on the addition of
4 Da to the precursor ion mass of N-Desmethyl Azelastine. The product ion would likely be the
same.
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Bioanalytical workflow for the quantification of Azelastine and its metabolite.

Synthesis of N-Desmethyl Azelastine-d4

A detailed, publicly available synthesis protocol for N-Desmethyl Azelastine-d4 is not readily
found in the scientific literature. However, based on its chemical structure, it is synthesized as
the deuterium-labeled analog of N-desmethylazelastine. The IUPAC name, 2-(azepan-4-yl)-4-
(4-chlorobenzyl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride (1:1), indicates that the four
deuterium atoms are located on the phthalazinone aromatic ring.[4] The synthesis of the
unlabeled N-desmethylazelastine involves a multi-step process.[8] The introduction of
deuterium atoms onto the aromatic ring is likely achieved through a hydrogen-deuterium
exchange reaction on a suitable precursor molecule under acidic conditions using a deuterium
source such as deuterated sulfuric acid (D2SOa) in deuterated water (D20).

Conclusion

N-Desmethyl Azelastine-d4 is an indispensable tool for researchers and scientists in the field of
drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS
assays ensures the reliability and accuracy of pharmacokinetic and bioequivalence data for
Azelastine and its active metabolite. This technical guide provides a foundational
understanding of its properties, metabolism, and application, enabling its effective use in a
research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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